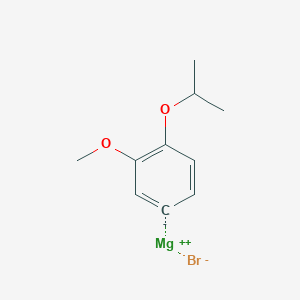

magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide

Beschreibung

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide (CAS: 126507-63-9) is an organomagnesium bromide complex featuring a substituted benzene ring with methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 1 and 2, respectively, and a magnesium-bromide counterion. This compound belongs to the class of Grignard-type reagents, characterized by their nucleophilic reactivity in organic synthesis. Its structure combines a bulky aromatic system with magnesium, influencing solubility, stability, and reactivity compared to simpler organomagnesium halides .

Eigenschaften

Molekularformel |

C10H13BrMgO2 |

|---|---|

Molekulargewicht |

269.42 g/mol |

IUPAC-Name |

magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide |

InChI |

InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

AZVPNJRCONJULD-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide typically involves the reaction of 1-methoxy-2-propan-2-yloxybenzene with magnesium in the presence of a bromide source. This process is akin to the formation of Grignard reagents, where magnesium inserts itself between the carbon and bromine atoms . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive intermediate from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems to control temperature, pressure, and reactant flow rates would be essential to maintain the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in halogen exchange reactions.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid workup.

Substitution Reactions: Often carried out with halogenating agents like iodine or chlorine.

Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Halogenated Aromatics: Result from substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide has several applications in scientific research:

Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

Material Science: Could be used in the development of new materials with unique properties.

Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.

Wirkmechanismus

The mechanism of action for magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then interact with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

2.1.1. Magnesium;1-Methyl-4-Propoxybenzene-5-Ide;Bromide (CAS: 126507-63-9)

- Structure : Similar aromatic backbone but substituted with methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups.

- Reactivity: Reduced steric hindrance compared to the target compound due to linear propoxy vs. branched isopropoxy. Enhanced solubility in non-polar solvents .

- Applications : Used in cross-coupling reactions where moderate steric bulk is advantageous.

2.1.2. 3-Bromo-2,6-Dimethoxypyridinyl-5-Magnesium Chloride

- Structure : Pyridine core with bromo, methoxy groups, and magnesium chloride.

- Reactivity : Higher electrophilicity at the pyridine nitrogen compared to benzene derivatives. Reactivity in Pd-catalyzed couplings is well-documented .

- Thermal Stability : Lower stability than the target compound due to weaker Mg–N vs. Mg–O bonding.

2.1.3. Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : Simplest aryl magnesium bromide without substituents.

- Reactivity: Highly reactive in nucleophilic additions but prone to side reactions (e.g., protonolysis). Less stable in ethereal solvents than the target compound .

Physicochemical Properties

| Property | Target Compound | 1-Methyl-4-Propoxy Analogue | Phenylmagnesium Bromide |

|---|---|---|---|

| Molecular Weight | ~320 g/mol (estimated) | ~305 g/mol | 181.3 g/mol |

| Solubility | THF, DMSO | THF, Toluene | Diethyl ether, THF |

| Thermal Stability | Stable up to 80°C | Stable up to 70°C | Decomposes above 30°C |

| Ionic Conductivity | Not reported | Not reported | N/A |

Notes:

- The target compound’s branched isopropoxy group enhances steric protection of magnesium, improving thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.